molecular formula C8H10ClN3O2 B15313148 Ethyl (6-chloropyridazin-3-yl)glycinate CAS No. 112581-76-7

Ethyl (6-chloropyridazin-3-yl)glycinate

Cat. No.: B15313148
CAS No.: 112581-76-7
M. Wt: 215.64 g/mol
InChI Key: QKIZCYIDMMPERV-UHFFFAOYSA-N
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Description

Ethyl (6-chloropyridazin-3-yl)glycinate is a chemical compound with the molecular formula C8H10ClN3O2 It is a derivative of glycine, an amino acid, and contains a chloropyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (6-chloropyridazin-3-yl)glycinate typically involves the reaction of 6-chloropyridazine-3-carboxylic acid with ethyl glycinate. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl (6-chloropyridazin-3-yl)glycinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives, while oxidation and reduction reactions can produce corresponding oxides and reduced forms .

Scientific Research Applications

Ethyl (6-chloropyridazin-3-yl)glycinate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl (6-chloropyridazin-3-yl)glycinate involves its interaction with specific molecular targets. The chloropyridazine moiety can interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may influence biochemical processes through binding and inhibition or activation of specific proteins .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-chloropyridazine-3-carboxylate
  • 6-Chloropyridazine-3-carboxylic acid ethyl ester
  • Glycine, N-(6-chloro-3-pyridazinyl)-, ethyl ester

Uniqueness

Ethyl (6-chloropyridazin-3-yl)glycinate is unique due to its combination of a glycine derivative with a chloropyridazine moiety. This structure imparts distinct chemical and biological properties, making it valuable for specific research applications that similar compounds may not address .

Properties

CAS No.

112581-76-7

Molecular Formula

C8H10ClN3O2

Molecular Weight

215.64 g/mol

IUPAC Name

ethyl 2-[(6-chloropyridazin-3-yl)amino]acetate

InChI

InChI=1S/C8H10ClN3O2/c1-2-14-8(13)5-10-7-4-3-6(9)11-12-7/h3-4H,2,5H2,1H3,(H,10,12)

InChI Key

QKIZCYIDMMPERV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC1=NN=C(C=C1)Cl

Origin of Product

United States

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